molecular formula C19H15N3O6S2 B14781241 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid

2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid

Cat. No.: B14781241
M. Wt: 445.5 g/mol
InChI Key: ZMGMOZZFQRJWKX-UHFFFAOYSA-N
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Description

2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid is a complex organic compound that features a benzoimidazole moiety, a naphthalene ring, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, naphthalene derivatives, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoimidazole derivatives and naphthalene-based molecules. Examples include:

  • 1-Hydroxy-2-naphthoic acid
  • 2-Mercapto benzoimidazole
  • Naphthalene-2-sulfonic acid

Uniqueness

What sets 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H15N3O6S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[1-hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid

InChI

InChI=1S/C19H15N3O6S2/c23-17(24)9-29-16-8-14(11-3-1-2-4-12(11)18(16)25)22-30(27,28)10-5-6-13-15(7-10)21-19(26)20-13/h1-8,22,25H,9H2,(H,23,24)(H2,20,21,26)

InChI Key

ZMGMOZZFQRJWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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